molecular formula C3H6ClNO B8070390 N-(prop-2-yn-1-yl)hydroxylamine hydrochloride

N-(prop-2-yn-1-yl)hydroxylamine hydrochloride

Cat. No.: B8070390
M. Wt: 107.54 g/mol
InChI Key: FQRJNFFRZHSEHW-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C3H6ClNO. It is a white to off-white solid that is soluble in water and other polar solvents. This compound is known for its reactivity due to the presence of both a hydroxylamine group and a propargyl group, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(prop-2-yn-1-yl)hydroxylamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds as follows:

  • Dissolve hydroxylamine hydrochloride in water.
  • Add sodium carbonate to the solution to neutralize the hydrochloric acid.
  • Slowly add propargyl bromide to the mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Extract the product with an organic solvent such as ether.
  • Purify the product by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

    Oxidation: Oximes, nitriles.

    Reduction: Amines.

    Substitution: Substituted hydroxylamines or propargyl derivatives.

Scientific Research Applications

N-(prop-2-yn-1-yl)hydroxylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of propargylated compounds and hydroxylamine derivatives.

    Biology: The compound is used in the study of enzyme inhibition, particularly monoamine oxidase inhibitors (MAOIs).

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)hydroxylamine hydrochloride involves its reactivity with various biological targets. The propargyl group can irreversibly bind to the flavin-adenine dinucleotide (FAD) cofactor of monoamine oxidase (MAO) enzymes, inhibiting their activity. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are beneficial in the treatment of neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

    N-hydroxy-N-propargylamide derivatives: These compounds also contain the propargyl group and exhibit similar reactivity and applications.

    Propargylamines: Compounds such as pargyline and rasagiline, which are used as MAO inhibitors.

    Hydroxylamine derivatives: Compounds like hydroxylamine-O-sulfonic acid and N-hydroxyphthalimide.

Uniqueness

N-(prop-2-yn-1-yl)hydroxylamine hydrochloride is unique due to the combination of the hydroxylamine and propargyl groups, which confer distinct reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic chemistry and biological research.

Properties

IUPAC Name

N-prop-2-ynylhydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO.ClH/c1-2-3-4-5;/h1,4-5H,3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRJNFFRZHSEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(prop-2-yn-1-yl)hydroxylamine hydrochloride
Reactant of Route 2
N-(prop-2-yn-1-yl)hydroxylamine hydrochloride
Reactant of Route 3
N-(prop-2-yn-1-yl)hydroxylamine hydrochloride
Reactant of Route 4
N-(prop-2-yn-1-yl)hydroxylamine hydrochloride
Reactant of Route 5
N-(prop-2-yn-1-yl)hydroxylamine hydrochloride
Reactant of Route 6
N-(prop-2-yn-1-yl)hydroxylamine hydrochloride

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